2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
“2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C15H13N3O and a molecular weight of 251.28 . It’s a derivative of imidazo[1,2-a]pyrimidine, a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves adding 2-phenylimidazo[1,2-a]pyridine to a flask containing DMF and POCl3 . This process is part of a broader set of synthetic methodologies for imidazo[1,2-a]pyrimidines, which include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle containing two nitrogen atoms . This core is substituted at the 2-position with a 4-ethylphenyl group and at the 3-position with a carbaldehyde group .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives have been studied for their reactivity in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
Synthesis and Biological Applications
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds
Between 2000 and 2021, significant research has focused on the synthesis of imidazo[1,2-a]pyrimidine derivatives, including "2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde". These compounds have found applications not only in biological activities but also in secondary applications like corrosion inhibition. This review highlights the synthetic approaches and applications of this scaffold in detail (Rabia Zeynep Kobak & B. Akkurt, 2022).
Chemotherapeutic Potential
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, including those related to the specified compound, have been reviewed for their antitumor activities. Various bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing stages, indicating their potential as new antitumor drugs or in synthesizing compounds with diverse biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, & G. M. Stepanyan, 2009).
Optical and Electronic Applications
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Research on quinazoline and pyrimidine derivatives, closely related to the imidazo[1,2-a]pyrimidine class, has expanded into the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements. These studies illustrate the value of incorporating imidazo[1,2-a]pyrimidine and similar fragments into π-extended conjugated systems for creating novel optoelectronic materials (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
Chemical Synthesis and Transformation
The Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
This review discusses the synthesis methods for 4-phosphorylated imidazole derivatives, highlighting the chemical and biological properties of these compounds. Such derivatives find uses in various biological activities, showing the versatility and potential of the imidazo[1,2-a]pyrimidine framework in synthesizing functionally diverse molecules (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, & V. Brovarets, 2018).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved data, imidazo[1,2-a]pyrimidine derivatives have been studied for their inhibitory performance against mild steel corrosion in HCl solution . They behave as mixed-type inhibitors, and their anti-corrosion performance has been studied using density function theory (DFT) and
properties
IUPAC Name |
2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-11-4-6-12(7-5-11)14-13(10-19)18-9-3-8-16-15(18)17-14/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWHWHSIWRLPEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
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